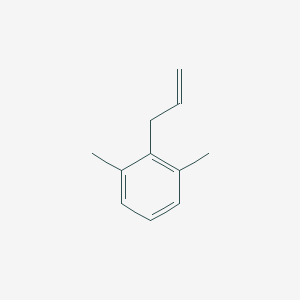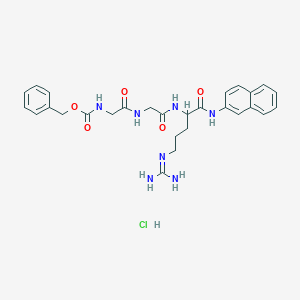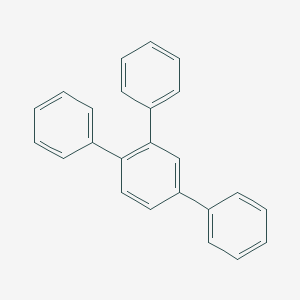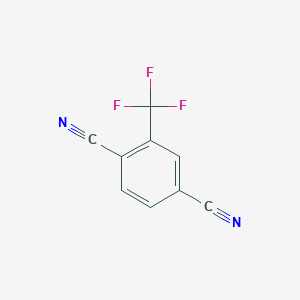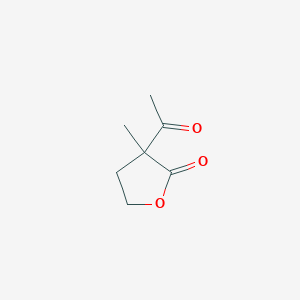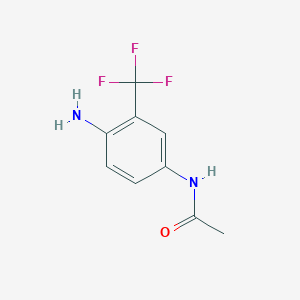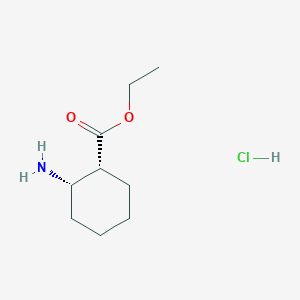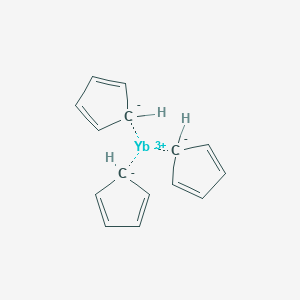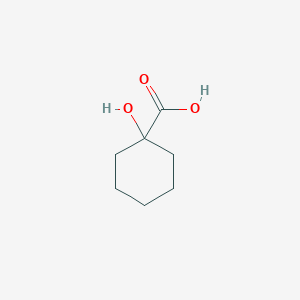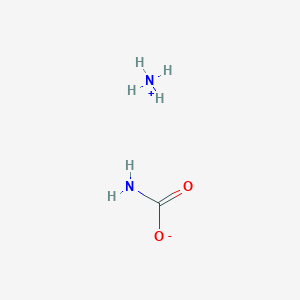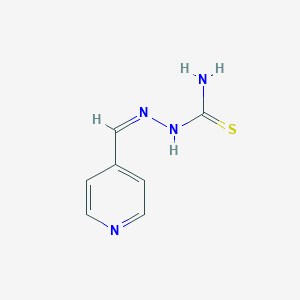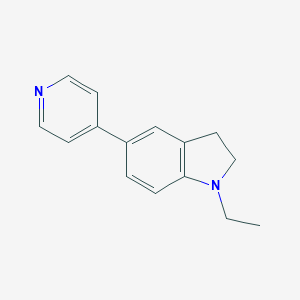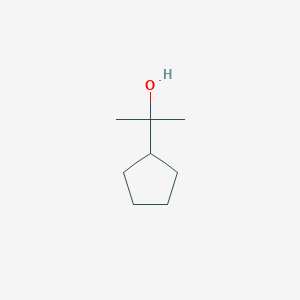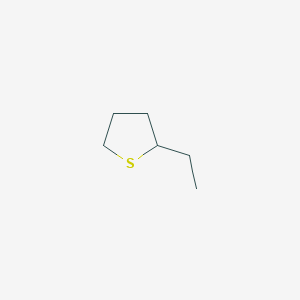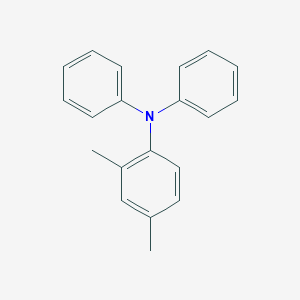
2,4-Dimethyl-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis approaches for compounds similar to 2,4-Dimethyl-N,N-diphenylaniline often involve palladium-catalyzed cross-coupling and hydroboration routes. These methods have been used to create a range of donor-acceptor conjugated systems based on related molecular cores, demonstrating the versatility of synthetic strategies in manipulating the structure and properties of such compounds (Collings et al., 2009).
Molecular Structure Analysis
The structural stability and molecular symmetry of compounds akin to 2,4-Dimethyl-N,N-diphenylaniline have been a subject of interest. For instance, studies involving diphenylmethane derivatives have revealed predominantly non-planar structures with near C2 molecular symmetry, which aligns with X-ray analysis findings. Such insights are crucial for understanding the molecular geometry and potential reactivity of these compounds (Badawi, 2013).
Chemical Reactions and Properties
Chemical reactions involving diphenylaniline derivatives can lead to various interesting outcomes, including the formation of complex structures with specific optical properties. For example, the synthesis of molecules containing dimesitylboryl groups has highlighted the potential for creating systems with significant two-photon absorption cross-sections, indicating the relevance of these compounds in optical applications (Collings et al., 2009).
Physical Properties Analysis
The physical properties of 2,4-Dimethyl-N,N-diphenylaniline and related compounds, such as their vibrational spectra, have been extensively studied. The comparison of Raman spectra and DFT calculations for diphenylmethane derivatives provides insights into the influence of amino substitution on ring breathing modes, crucial for understanding the physical behavior of these molecules (Badawi, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications of diphenylaniline derivatives, are influenced by their molecular structure. For example, donor-acceptor molecules containing dimesitylboryl groups showcase large two-photon absorption cross-sections, making them attractive for two-photon excited fluorescence applications. This illustrates the importance of chemical structure in determining the functional applications of such compounds (Collings et al., 2009).
科学的研究の応用
Optical Properties and Applications
- Two-Photon Optical Properties : Research has explored the synthesis and optical properties of molecules containing dimesitylboryl groups, which include structures based on N,N-dimethylaniline cores. These molecules have been found to exhibit significant two-photon absorption (TPA) cross-sections, making them attractive for applications involving two-photon excited fluorescence (TPEF), such as in advanced imaging and photodynamic therapy (Collings et al., 2009).
Organic Electronics and Fluorescent Materials
- Deep-Blue Fluorescent Emitters : Another study has synthesized fluorescent molecules with indenophenanthrene cores attached to arylamine structures, including N,N-diphenylaniline, for use as deep blue fluorescent emitting materials in organic light-emitting diodes (OLEDs). These materials have shown promising external quantum efficiency and color purity, making them suitable for display technologies (Jeong & Hong, 2017).
Chemical Sensing
- Selective Detection of Picric Acid : N,N-Dimethylamine and N,N-diphenylamine-decorated fluorescent imidazole borates have been synthesized and investigated for their application in the selective detection of picric acid, demonstrating their potential as sensitive fluorescent probes for detecting explosive materials (Dhanunjayarao, Mukundam, & Venkatasubbaiah, 2016).
Anticancer Research
- In Vitro Anticancer Activity : The study on rhenium(I) complexes, including those with N,N-diphenylaniline-like structures, has shown promising in vitro anticancer activity and potential to circumvent cisplatin resistance, suggesting their application in developing new anticancer therapies (Knopf et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2,4-dimethyl-N,N-diphenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXQGDAHMJFMSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599417 |
Source


|
| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-N,N-diphenylaniline | |
CAS RN |
1228-80-4 |
Source


|
| Record name | 2,4-Dimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

